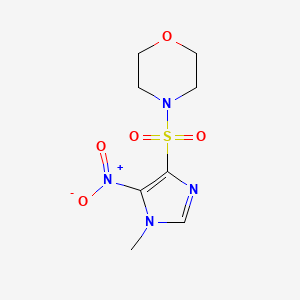
4-(1-Methyl-5-nitro-1H-imidazole-4-sulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine,4-[(1-methyl-5-nitro-1himidazol-4-yl)sulfonyl]- is a complex organic compound that features both morpholine and imidazole moieties
Méthodes De Préparation
The synthesis of Morpholine,4-[(1-methyl-5-nitro-1himidazol-4-yl)sulfonyl]- typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-methylimidazole followed by sulfonation and subsequent reaction with morpholine. Industrial production methods may involve the use of concentrated sulfuric acid and other reagents to facilitate these reactions under controlled conditions .
Analyse Des Réactions Chimiques
Morpholine,4-[(1-methyl-5-nitro-1himidazol-4-yl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Morpholine,4-[(1-methyl-5-nitro-1himidazol-4-yl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein binding.
Industry: It can be used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of Morpholine,4-[(1-methyl-5-nitro-1himidazol-4-yl)sulfonyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in binding interactions with proteins and enzymes, influencing their activity .
Comparaison Avec Des Composés Similaires
Morpholine,4-[(1-methyl-5-nitro-1himidazol-4-yl)sulfonyl]- can be compared with other similar compounds such as:
4-(1-Methyl-4-nitro-1H-imidazol-5-yl)morpholine: This compound shares a similar imidazole and morpholine structure but lacks the sulfonyl group.
Morpholine derivatives: Various morpholine derivatives with different substituents exhibit unique chemical and biological properties.
Imidazole derivatives: Compounds with different substituents on the imidazole ring can have different reactivity and applications
Propriétés
Numéro CAS |
85044-76-4 |
|---|---|
Formule moléculaire |
C8H12N4O5S |
Poids moléculaire |
276.27 g/mol |
Nom IUPAC |
4-(1-methyl-5-nitroimidazol-4-yl)sulfonylmorpholine |
InChI |
InChI=1S/C8H12N4O5S/c1-10-6-9-7(8(10)12(13)14)18(15,16)11-2-4-17-5-3-11/h6H,2-5H2,1H3 |
Clé InChI |
WGRYDUVXOKCUDL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1[N+](=O)[O-])S(=O)(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


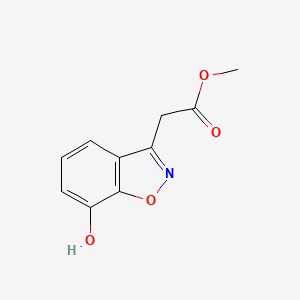
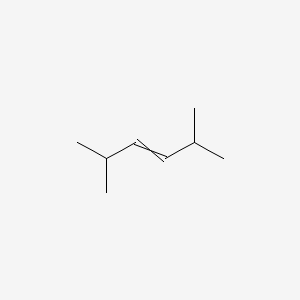
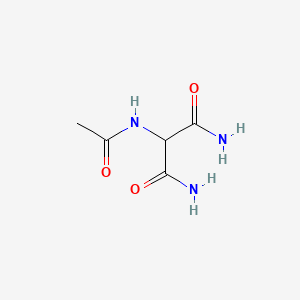
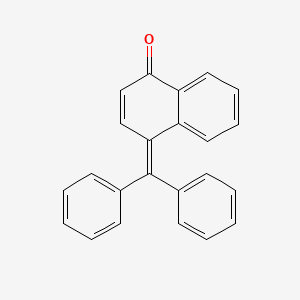
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)



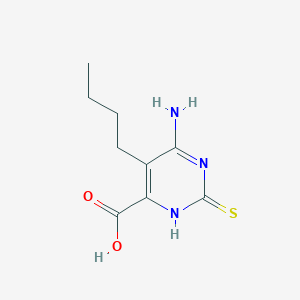

![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)
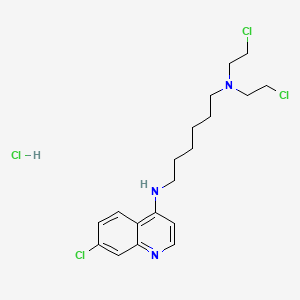
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
